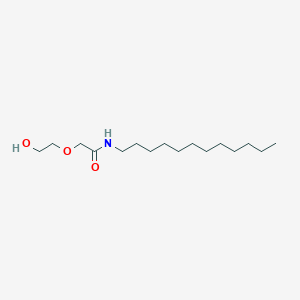

N-Dodecyl-2-(2-hydroxyethoxy)acetamide

Description

Contextualizing Amphiphilic Acetamide (B32628) Compounds in Contemporary Chemical Science

Amphiphilic compounds, molecules possessing both water-loving (hydrophilic) and water-fearing (hydrophobic) properties, are fundamental to a vast array of chemical and biological processes. tutoring-blog.co.ukwisdomlib.org Their dual nature allows them to spontaneously self-assemble at interfaces, such as oil-water or air-water, a behavior that underpins the functionality of detergents, emulsifiers, and foaming agents. frontiersin.org The acetamide group, a derivative of acetic acid, is a versatile functional group that can be incorporated into the hydrophilic portion of these molecules. archivepp.com

Acetamide derivatives are noted for their ability to form hydrogen bonds, which influences their solubility and interaction with other compounds. archivepp.com In the context of amphiphiles, the acetamide moiety contributes to the hydrophilic character of the molecule. N-Dodecylacetamide, a related compound, demonstrates surfactant properties, making it useful in formulations requiring emulsification and wetting. frontiersin.org The long hydrophobic dodecyl group and the hydrophilic acetamide head allow it to stabilize mixtures of oil and water. frontiersin.org This class of compounds has found diverse applications, ranging from personal care products like shampoos and lotions to roles as excipients in pharmaceutical formulations to improve drug solubility. frontiersin.orgresearchgate.net

Significance of the Hydroxyethoxy and Dodecyl Moieties in Chemical Functionality

The specific properties of N-Dodecyl-2-(2-hydroxyethoxy)acetamide are largely dictated by the interplay between its two key structural components: the dodecyl chain and the hydroxyethoxy group.

Conversely, the hydroxyethoxy group (-OCH2CH2OH), combined with the acetamide linker, forms the hydrophilic "head" of the molecule. This portion of the molecule is polar and readily forms hydrogen bonds with water molecules, rendering this end of the molecule water-soluble. The presence of both an ether linkage (-O-) and a terminal hydroxyl group (-OH) enhances its hydrophilicity. The hydroxyl group, in particular, is a key functional group in organic chemistry that significantly influences a molecule's physical and chemical properties, such as solubility in water and boiling point. nih.gov Non-ionic surfactants containing ethoxy groups are widely studied for their ability to act as absorption enhancers in pharmaceutical formulations.

The combination of this strongly hydrophobic tail and a highly hydrophilic head group in a single molecule is what classifies this compound as a non-ionic surfactant. The balance between these two opposing characteristics, often referred to as the hydrophilic-lipophilic balance (HLB), is a key parameter that determines the specific applications for which a surfactant is best suited.

Table 1: Functional Roles of Key Moieties in this compound

| Moiety | Chemical Nature | Primary Function | Contribution to Overall Properties |

| Dodecyl Group | Hydrophobic/Lipophilic | Interacts with nonpolar substances (oils, fats) | Confers surfactant properties, drives micelle formation |

| Hydroxyethoxy Acetamide Group | Hydrophilic/Lipophobic | Interacts with polar substances (water) | Enhances water solubility, enables emulsification |

Scope and Objectives of Academic Inquiry for this compound

While specific research on this compound is not extensively documented in publicly available literature, its chemical structure suggests several promising avenues for academic and industrial research. The primary objective of such inquiry would be to characterize its physicochemical properties and explore its potential applications.

Key research objectives could include:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to produce high-purity this compound. This could involve exploring different catalytic systems and reaction conditions to maximize yield and minimize byproducts.

Physicochemical Characterization: A thorough investigation of its properties, including its critical micelle concentration (CMC), surface tension reduction capabilities, and hydrophilic-lipophilic balance (HLB). Understanding these fundamental properties is crucial for determining its efficacy as a surfactant.

Performance in Applied Systems: Evaluating its effectiveness as an emulsifier, foaming agent, or wetting agent in various formulations. This could involve comparative studies with existing commercial surfactants.

Biocompatibility and Biodegradability: Assessing the environmental impact and safety profile of the compound. Research into its biodegradability is particularly relevant in the context of developing greener and more sustainable surfactant technologies.

Advanced Applications: Exploring its potential in specialized fields such as nanotechnology for the formation of nanoparticles or vesicles for drug delivery, in cosmetics for novel personal care products, or in materials science as a dispersing agent.

Table 2: Potential Areas for Academic Investigation

| Research Area | Key Questions to Address | Potential Impact |

| Surfactant Science | What are the CMC and surface tension values? How does it compare to other non-ionic surfactants? | Development of new and more effective emulsifiers and detergents. |

| Pharmaceutical Sciences | Can it be used to enhance the solubility and bioavailability of poorly soluble drugs? Is it suitable for creating stable drug delivery systems? | New excipients for improved drug formulations. |

| Materials Science | Can it act as a template or stabilizing agent for the synthesis of nanomaterials? | Creation of novel materials with controlled structures and properties. |

| Environmental Chemistry | What is its rate and pathway of biodegradation? What is its aquatic toxicity? | Design of environmentally benign chemical products. |

Properties

CAS No. |

10395-20-7 |

|---|---|

Molecular Formula |

C16H33NO3 |

Molecular Weight |

287.44 g/mol |

IUPAC Name |

N-dodecyl-2-(2-hydroxyethoxy)acetamide |

InChI |

InChI=1S/C16H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-17-16(19)15-20-14-13-18/h18H,2-15H2,1H3,(H,17,19) |

InChI Key |

KNTFJMSXOPPVAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)COCCO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N Dodecyl 2 2 Hydroxyethoxy Acetamide

Amidation Reactions for Primary Structure Formation

The foundational step in many synthetic routes to N-Dodecyl-2-(2-hydroxyethoxy)acetamide is the formation of the amide linkage between the n-dodecyl amine backbone and the acetamide (B32628) carbonyl group. This can be achieved through several well-established chemical reactions.

Direct Amidation Approaches from Carboxylic Acids and Amines

Direct amidation involves the condensation reaction between a carboxylic acid and an amine, in this case, 2-(2-hydroxyethoxy)acetic acid and dodecylamine. This method is conceptually straightforward but often challenging due to the formation of a stable ammonium carboxylate salt, which requires significant energy input to dehydrate into the corresponding amide.

Historically, this transformation required high temperatures (typically >180°C) and the continuous removal of water to drive the equilibrium toward the amide product. However, recent advancements have focused on catalytic methods to achieve this conversion under milder conditions. Boronic acids and titanium-based catalysts, such as titanium tetrafluoride, have been shown to be effective promoters for the direct amidation of carboxylic acids. researchgate.netresearchgate.net These catalysts activate the carboxylic acid group, facilitating nucleophilic attack by the amine.

Table 1: Comparison of Direct Amidation Methods

| Method | Reagents | Typical Conditions | Advantages | Research Findings |

|---|---|---|---|---|

| Thermal Dehydration | 2-(2-hydroxyethoxy)acetic acid, Dodecylamine | >180°C, Removal of H₂O | Simple, No catalyst required | Energetically intensive; can lead to side reactions. |

| Catalytic Amidation | 2-(2-hydroxyethoxy)acetic acid, Dodecylamine, Catalyst (e.g., Boronic acid, TiF₄) | Refluxing in a non-polar solvent (e.g., toluene) | Milder conditions, Higher yields | Catalytic amounts of titanium tetrafluoride can effectively promote the reaction. researchgate.net Boron-based reagents are also widely used. mdpi.com |

Ester-Amine Condensation Routes

A more common and generally milder approach to amide synthesis is the condensation of an ester with an amine, a reaction known as aminolysis. For the synthesis of this compound, this would involve the reaction of dodecylamine with an alkyl ester of 2-(2-hydroxyethoxy)acetic acid, such as methyl 2-(2-hydroxyethoxy)acetate.

This reaction is typically carried out by heating the two reactants, sometimes with a catalyst, though it can often proceed without one. The process is an example of nucleophilic acyl substitution, where the amine displaces the alkoxy group of the ester. The reaction is generally cleaner than direct amidation from a carboxylic acid and does not require the harsh conditions needed for dehydration. researchgate.net

Table 2: Ester-Amine Condensation Reaction Details

| Reactant 1 | Reactant 2 | Conditions | Byproduct | Key Features |

|---|---|---|---|---|

| Methyl 2-(2-hydroxyethoxy)acetate | Dodecylamine | Heating (e.g., reflux) | Methanol | Milder than direct amidation; avoids formation of stable salt intermediates. libretexts.org |

Amide Bond Formation from Other Precursors

To achieve amide bond formation under even milder conditions and often with higher yields, more reactive carboxylic acid derivatives can be employed as precursors. These methods circumvent the activation energy barrier associated with reacting a carboxylic acid or an ester directly with an amine.

Acyl Chlorides : The most reactive common precursors are acyl chlorides. researchgate.net In this route, 2-(2-hydroxyethoxy)acetic acid would first be converted to 2-(2-hydroxyethoxy)acetyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly and exothermically with dodecylamine to form the amide. This reaction is often performed at low temperatures and in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the hydrochloric acid (HCl) byproduct, a set of conditions known as the Schotten-Baumann reaction. fishersci.it

Acid Anhydrides : Acid anhydrides are also effective acylating agents for amines, though they are generally less reactive than acyl chlorides. chemguide.co.uklibretexts.org The reaction of 2-(2-hydroxyethoxy)acetic anhydride with dodecylamine would yield the desired amide along with a molecule of 2-(2-hydroxyethoxy)acetic acid as a byproduct. libretexts.org This requires two equivalents of the amine if a base is not added, as one equivalent will be consumed to form the carboxylate salt with the acid byproduct.

Table 3: Comparison of Amidation from Reactive Precursors

| Precursor | Reaction with Dodecylamine | Conditions | Byproduct | Characteristics |

|---|---|---|---|---|

| Acyl Chloride | 2-(2-hydroxyethoxy)acetyl chloride | Low temperature, inert solvent, base (e.g., pyridine) | HCl | Highly reactive, fast, exothermic reaction. khanacademy.org |

| Acid Anhydride | 2-(2-hydroxyethoxy)acetic anhydride | Mild heating may be required | 2-(2-hydroxyethoxy)acetic acid | Less reactive than acyl chlorides; produces a carboxylic acid byproduct. chemguide.co.uklibretexts.org |

Incorporation of the 2-(2-Hydroxyethoxy) Moiety

An alternative strategic approach focuses on forming the N-dodecyl acetamide core first, followed by the introduction of the hydroxyethoxy group, or by utilizing a precursor where the hydroxyethoxy group is formed in situ.

Ethoxylation Strategies and Degree of Ethoxylation Control

This synthetic route begins with a simpler amide, N-dodecyl-2-hydroxyacetamide, and introduces the ethoxy group through ethoxylation. Ethoxylation is a major industrial chemical process where ethylene oxide is added to a substrate with an active hydrogen, such as an alcohol. wikipedia.orgvenus-goa.com

The reaction typically proceeds by treating the starting alcohol (in this case, the hydroxyl group of N-dodecyl-2-hydroxyacetamide) with ethylene oxide under pressure and at elevated temperatures (e.g., 140-160°C), catalyzed by a base like potassium hydroxide (KOH). wikipedia.orgnih.gov The catalyst deprotonates the alcohol to form a more nucleophilic alkoxide, which then attacks the ethylene oxide ring.

A significant challenge in ethoxylation is controlling the degree of ethoxylation. wikipedia.org The product, this compound, itself contains a primary alcohol that can be further ethoxylated. This leads to the formation of a mixture of products with varying lengths of the poly(ethylene glycol) chain. Achieving a high yield of the mono-ethoxylated product requires careful control of reaction conditions and stoichiometry, and specialized catalysts have been developed to produce "narrow-range ethoxylates". wikipedia.orgnih.gov

Table 4: Ethoxylation Strategy Overview

| Starting Material | Reagent | Catalyst | Conditions | Key Challenge |

|---|---|---|---|---|

| N-dodecyl-2-hydroxyacetamide | Ethylene Oxide | KOH (or other bases) | 140-160°C, 1-2 bar pressure | Polydispersity : The product can react further with ethylene oxide, making it difficult to isolate the mono-ethoxylated species. wikipedia.org |

Dioxanone Ring Opening Mechanisms in Synthesis

A highly efficient and atom-economical route to this compound involves the ring-opening of a cyclic ester (lactone). The specific precursor for this pathway is 1,4-dioxan-2-one (also known as p-dioxanone). This molecule is a cyclic ester that contains the precise atomic arrangement needed for the 2-(2-hydroxyethoxy)acetyl group.

The synthesis occurs via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of dodecylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the p-dioxanone ring. This leads to the cleavage of the acyl-oxygen bond in the ring, opening it up to directly form the final this compound product.

This method is highly advantageous as it involves a single step with no byproducts, making it a "green" synthetic route. The reaction can often be performed under relatively mild conditions, simply by heating the two reactants together. This pathway avoids the need for activating agents or the production of waste salts.

Table 5: Dioxanone Ring Opening Synthesis

| Cyclic Precursor | Nucleophile | Mechanism | Advantages |

|---|---|---|---|

| 1,4-Dioxan-2-one | Dodecylamine | Nucleophilic Ring-Opening | Atom-economical (100% atom economy), No byproducts, Single step. |

Catalytic Systems and Reaction Conditions for Optimized Synthesis

To enhance reaction rates, improve yields, and reduce the harsh conditions required for thermal condensation, various catalytic systems can be employed for the synthesis of this compound. The choice of catalyst and reaction conditions is crucial for an optimized, efficient, and sustainable process.

Catalytic approaches often focus on increasing the electrophilicity of the carboxylic acid or facilitating the removal of water. Both homogeneous and heterogeneous catalysts have been explored for amidation reactions. bath.ac.uk

Homogeneous Catalysis:

Boric Acid: Boric acid and its derivatives are effective catalysts for direct amidation. sciepub.com It is proposed that boric acid forms a mixed anhydride with the carboxylic acid, creating a more reactive acylating agent that is readily attacked by the amine. sciepub.com This method offers a greener alternative to traditional coupling agents.

Transition Metal Catalysts: Complexes of metals such as zirconium, titanium, and indium have been shown to catalyze direct amidation. bath.ac.uk For instance, zirconocene dichloride can significantly reduce reaction times compared to uncatalyzed reactions. bath.ac.uk These catalysts function by activating the carboxylic acid, making it more susceptible to nucleophilic attack.

Organocatalysts: Non-metallic organic molecules can also catalyze amidation. These catalysts often work by activating the carboxylic acid through the formation of a more reactive intermediate. researchgate.net

Heterogeneous Catalysis:

Solid Acid Catalysts: Materials like silica (B1680970) gel or sulfated tungstate can be used as heterogeneous catalysts. Their reusability and ease of separation from the reaction mixture make them attractive for industrial applications. bath.ac.uk

Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly efficient biocatalysts for amidation under mild conditions. nih.gov These enzymatic methods are highly selective and operate in greener solvents, offering a sustainable pathway to amide synthesis. nih.gov

The table below summarizes potential catalytic systems and typical reaction conditions applicable to the synthesis of this compound based on general amidation literature.

| Catalyst System | Catalyst Loading | Temperature (°C) | Solvent | Key Advantages |

| Boric Acid | 1-10 mol% | 80-120 | Toluene (with Dean-Stark trap) | Low cost, low toxicity, good yields. sciepub.com |

| Zirconium Tetrachloride | 5 mol% | 110-140 | Xylene | Reduced reaction times, effective for challenging substrates. bath.ac.uk |

| Ceric Ammonium Nitrate (CAN) | 2 mol% | 160-165 | Solvent-free (Microwave) | Rapid, high-yielding, solvent-free conditions. mdpi.com |

| Candida antarctica Lipase B (CALB) | Varies | 50-70 | Cyclopentyl methyl ether (CPME) | Mild conditions, high selectivity, green solvent, no byproducts other than water. nih.gov |

Green Chemistry Principles in Synthetic Design and Implementation

The synthesis of this compound can be designed and implemented following the principles of green chemistry to minimize environmental impact and enhance sustainability.

Atom Economy: The most direct synthetic route, the catalytic condensation of 2-(2-hydroxyethoxy)acetic acid and dodecylamine, exhibits high atom economy as the only byproduct is water. researchgate.net This is preferable to methods involving activating agents, which generate stoichiometric amounts of waste. researchgate.netingentaconnect.com

Use of Catalysis: Employing catalysts, as detailed in the previous section, is a cornerstone of green chemistry. Catalytic processes reduce energy consumption by lowering activation barriers and allowing for milder reaction conditions. researchgate.net Furthermore, catalysts are used in small quantities and can often be recycled and reused, particularly heterogeneous and enzymatic catalysts. bath.ac.uknih.gov

Safer Solvents and Reaction Conditions: A key aspect of green synthesis is the reduction or elimination of hazardous solvents.

Solvent-free reactions: Microwave-assisted synthesis using a catalyst like ceric ammonium nitrate can be performed without any solvent, significantly reducing waste. mdpi.com

Green Solvents: If a solvent is necessary, greener alternatives to traditional volatile organic compounds are preferred. For instance, enzymatic amidation can be effectively carried out in cyclopentyl methyl ether (CPME), a safer and more sustainable solvent. nih.gov Water can also be a medium for amidation, though this can present challenges for product isolation. acs.org

Milder Conditions: Enzymatic and some organocatalytic methods operate at or near room temperature, reducing energy demands and minimizing the risk of side reactions. nih.gov

Renewable Feedstocks: While not directly addressed in the general synthetic literature for this specific compound, a holistic green chemistry approach would also consider the sourcing of the reactants. 2-(2-hydroxyethoxy)acetic acid can potentially be derived from bio-based ethylene glycol, and dodecylamine can be produced from fatty acids of natural origin, thus incorporating renewable feedstocks into the lifecycle of the product.

By integrating these green chemistry principles, the synthesis of this compound can be shifted towards more environmentally benign and economically viable manufacturing processes.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Microstructural Analysis

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The planned analysis for N-Dodecyl-2-(2-hydroxyethoxy)acetamide included:

Vibrational Spectroscopy for Intermolecular Interactions and Functional Group Analysis

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify functional groups and study intermolecular interactions, which are key to understanding the self-assembly and hydrogen-bonding networks.

Electron Paramagnetic Resonance (EPR) for Aggregate Microenvironment Studies

There are no available research findings or data from Electron Paramagnetic Resonance (EPR) studies on the aggregate microenvironment of this compound. Information regarding the micropolarity, microviscosity, or structural dynamics within micelles or other aggregates of this specific surfactant, as determined by EPR spectroscopy, has not been published.

Dynamic Light Scattering (DLS) for Aggregate Size Distribution and Dynamics

No published data from Dynamic Light Scattering (DLS) analyses of this compound solutions were identified. Consequently, information on the hydrodynamic radius, size distribution (polydispersity), or the dynamics of aggregates such as micelles is not available for this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-Dodecyl-2-(2-hydroxyethoxy)acetamide, DFT calculations would be invaluable for understanding its intrinsic chemical properties.

A molecule's function is intrinsically linked to its three-dimensional shape. Conformational analysis using DFT would explore the different spatial arrangements of the atoms in this compound and their corresponding energies. This would allow for the construction of an energy landscape, identifying the most stable conformations (global and local minima) and the energy barriers between them. Such an analysis would reveal the flexibility of the dodecyl chain and the hydroxyethoxy)acetamide headgroup, which is crucial for its packing and interaction with other molecules.

DFT calculations can accurately predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By simulating these spectra for the stable conformers of this compound, researchers could assign the experimentally observed spectral features to specific vibrational modes or chemical environments. This would provide a detailed understanding of the molecule's structure and bonding.

While the amide bond in this compound is already formed, DFT can be used to study the general mechanisms of amide bond formation. Such studies typically involve mapping the potential energy surface of the reaction between a carboxylic acid and an amine, identifying transition states and intermediates. This would provide fundamental insights into the reactivity of the precursors and the stability of the resulting amide linkage, a key functional group in this molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interfacial Phenomena

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For a surfactant like this compound, MD simulations are essential for understanding its behavior in solution and at interfaces.

A key property of surfactants is their ability to self-assemble into larger structures like micelles and vesicles in solution. MD simulations can model this process by placing many individual this compound molecules in a simulated solvent (e.g., water) and observing their collective behavior. These simulations would provide detailed information on the critical micelle concentration (CMC), the size and shape of the resulting aggregates, and the dynamics of their formation and stability.

MD simulations provide a dynamic picture of the interactions between molecules. For this compound, these simulations could quantify the hydrogen bonding between the hydroxyethoxy)acetamide headgroups and water molecules, as well as the hydrophobic interactions between the dodecyl tails. This analysis is crucial for understanding the driving forces behind its solubility, interfacial activity, and self-assembly behavior.

Interfacial Adsorption Dynamics

The adsorption of this compound at various interfaces, such as air-water or oil-water, is fundamental to its role as a surfactant. Molecular dynamics (MD) simulations are a powerful tool to investigate these dynamics. While specific MD studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally analogous compounds, such as tetra(ethylene oxide) n-dodecyl amide (TEDAd). bohrium.comlu.seacs.org

Research on TEDAd, which shares the N-dodecyl amide structure but with a slightly longer ethoxy chain, reveals key aspects of interfacial behavior that are likely transferable to this compound. These studies indicate that the presence of the amide group makes the headgroup more hydrophilic compared to analogous alcohol ethoxylates. bohrium.comlu.seacs.org This increased hydrophilicity influences the adsorption process, leading to a higher critical micelle concentration (cmc). bohrium.comacs.org

MD simulations of similar N-dodecyl surfactants, like N-dodecyl betaine, at the air-water interface show that with increasing surface coverage, the alkyl chains of the surfactant molecules exhibit fewer gauche defects, leading to a more ordered and extended conformation. mdpi.com The thickness of the adsorbed monolayer also increases with higher surface concentrations. mdpi.com It is reasonable to infer that this compound would exhibit similar behavior, with the dodecyl tails becoming more ordered as they pack at an interface.

The table below summarizes key findings from studies on analogous compounds that can be extrapolated to understand the interfacial adsorption dynamics of this compound.

| Parameter | Observation for Analogous Surfactants | Inferred Implication for this compound |

|---|---|---|

| Headgroup Hydrophilicity | Amide group is more hydrophilic than an ether linkage in alcohol ethoxylates. bohrium.comacs.org | Enhanced water solubility and a higher critical micelle concentration compared to C12E2. |

| Adsorbed Amount | Incorporation of an amide group can decrease the adsorbed amount at a fixed concentration below the cmc. bohrium.comacs.org | May require higher concentrations to achieve the same surface coverage as its alcohol ethoxylate counterpart. |

| Intermolecular Interactions | Attractive interactions between amide groups in the adsorbed layer are observed. lu.seacs.org | Potential for hydrogen bonding between amide groups at the interface, influencing packing and monolayer structure. |

| Alkyl Chain Conformation | With increasing surface coverage, alkyl chains become more ordered and extended. mdpi.com | At higher surface concentrations, the dodecyl tails will align more perpendicularly to the interface. |

Coarse-Grained Models and Mesoscale Simulations for Large-Scale Aggregate Behavior

To study the formation and behavior of larger aggregates like micelles and vesicles, which occur over longer timescales and larger length scales, all-atom molecular dynamics simulations can be computationally prohibitive. Coarse-grained (CG) modeling and mesoscale simulation techniques, such as Dissipative Particle Dynamics (DPD), provide a computationally efficient alternative by grouping several atoms into a single interaction site or "bead". nih.gov

While specific coarse-grained models for this compound are not readily found in the literature, the principles for developing such models for nonionic surfactants are well-established. A typical CG model for this molecule would represent the dodecyl tail with a series of hydrophobic beads, the amide group with a specific bead type reflecting its polarity and hydrogen bonding capability, and the hydroxyethoxy group with hydrophilic beads. The parameterization of the interactions between these beads would be crucial to accurately reproduce the surfactant's properties, such as its partitioning between oil and water and its tendency to self-assemble.

Mesoscale simulations using such a CG model could then be employed to investigate various aspects of the large-scale aggregate behavior of this compound, including:

Critical Micelle Concentration (CMC): By simulating the system at various surfactant concentrations, the onset of micelle formation can be observed, providing a theoretical estimate of the CMC.

Micelle Morphology: The simulations can predict the shape and size of the micelles, whether they are spherical, cylindrical (worm-like), or form other structures. This is influenced by the balance of forces between the headgroup repulsion and the hydrophobic attraction of the tails.

Aggregate Dynamics: The fusion and fission of micelles, as well as the exchange of individual surfactant molecules (monomers) between micelles and the bulk solution, can be studied to understand the dynamic nature of these aggregates.

The development of a coarse-grained model for a surfactant like this compound would typically involve the following steps, as outlined in the table below.

| Step | Description | Key Considerations for this compound |

|---|---|---|

| 1. Mapping | Grouping of atoms into coarse-grained beads. nih.gov | Representing the C12 alkyl chain, the amide group, and the hydroxyethoxy group with distinct beads. |

| 2. Parameterization of Bonded Interactions | Defining the potentials for bonds and angles between connected beads to maintain molecular geometry. | Ensuring appropriate chain flexibility and connectivity between the hydrophobic tail and hydrophilic head. |

| 3. Parameterization of Non-Bonded Interactions | Defining the interaction potentials between non-connected beads to reproduce thermodynamic properties. | Accurately capturing the hydrophobic interactions of the tail and the hydrophilic and hydrogen-bonding nature of the headgroup. |

| 4. Validation | Comparing simulation results with experimental data (e.g., density, surface tension, CMC). | Ensuring the model can predict the self-assembly behavior and interfacial properties realistically. |

Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a compound with a specific activity or property. In the context of surfactants and non-biological systems, QSAR can be used to predict properties like critical micelle concentration (CMC), surface tension, and foaming ability based on molecular descriptors.

For a molecule like this compound, a QSAR study would involve calculating a variety of molecular descriptors that quantify its structural, electronic, and physicochemical properties. These descriptors would then be used to build a mathematical model that predicts a specific non-biological activity. While specific QSAR models for this exact compound are not prevalent, the general approach for nonionic surfactants is well-established.

Key molecular descriptors that would be relevant for developing a QSAR model for the non-biological properties of this compound and related surfactants include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and molecular shape indices.

Quantum Chemical Descriptors: Calculated from quantum mechanics, these include properties like dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are particularly important for describing the polar interactions of the amide and hydroxyethoxy groups.

Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), which quantifies hydrophobicity, and molar refractivity, which is related to molecular volume and polarizability.

A hypothetical QSAR study for predicting a property like the CMC of a series of N-alkyl-2-(2-hydroxyethoxy)acetamides might reveal the relationships outlined in the following table.

| Property to be Predicted | Relevant Molecular Descriptors | Expected Relationship |

|---|---|---|

| Critical Micelle Concentration (CMC) | - Length of the alkyl chain (e.g., number of carbon atoms)

| - Increasing alkyl chain length and LogP would decrease the CMC.

|

| Surface Tension at CMC (γ_CMC) | - Dipole moment

| - A higher dipole moment in the headgroup could influence packing at the interface and thus affect γ_CMC. |

| Wetting Ability | - Contact angle related descriptors

| - Properties related to the spreading of the surfactant on a surface would be correlated with descriptors of molecular size and polarity. |

Such QSAR models, once validated, can be powerful tools for the rational design of new surfactants with tailored properties for specific applications, without the need for extensive synthesis and experimental testing for every new candidate molecule.

Mechanistic Studies of Self Assembly, Aggregation, and Interfacial Phenomena

Fundamentals of Amphiphile Self-Assembly in Aqueous and Non-Aqueous Systems

The self-assembly of an amphiphile like N-Dodecyl-2-(2-hydroxyethoxy)acetamide is governed by a delicate balance of intermolecular forces. In aqueous environments, the primary driving force for self-assembly is the hydrophobic effect. The system seeks to minimize the unfavorable contact between the dodecyl chains and water molecules, leading to the aggregation of the hydrophobic tails in the core of structures like micelles, while the hydrophilic 2-(2-hydroxyethoxy)acetamide (B93468) head groups remain exposed to the aqueous phase.

In non-aqueous solvents, the driving forces for aggregation are different. In polar organic solvents, the solvophobic effect, which is analogous to the hydrophobic effect, would play a significant role. In non-polar solvents, the interactions between the polar head groups would become the dominant factor, potentially leading to the formation of reverse micelles where the head groups form the core and the hydrophobic tails extend into the solvent. The specific nature of the solvent would be crucial in determining the type and extent of self-assembly.

Micellization Kinetics and Thermodynamics (Mechanistic Focus)

The process of micelle formation, or micellization, is a dynamic equilibrium between individual surfactant molecules (monomers) and the aggregated micelles. This section would have explored the kinetic and thermodynamic parameters that govern this process for this compound.

Theoretical Models of Micelle Formation

Several theoretical models are used to describe micelle formation. The phase separation model treats micelles as a separate phase that forms above a specific concentration known as the critical micelle concentration (CMC). The mass-action model, on the other hand, considers the formation of micelles as a series of stepwise equilibria where monomers associate to form aggregates of varying sizes. Experimental data, which is currently unavailable for this specific compound, would be necessary to determine which model best describes its micellization behavior.

Influence of Molecular Structure on Aggregate Morphology (e.g., packing parameter concept)

The geometry of the self-assembled aggregates is largely determined by the molecular structure of the surfactant. The critical packing parameter (p) is a useful concept for predicting the shape of micelles. It is defined as:

p = v / (a₀ * l)

where 'v' is the volume of the hydrophobic tail, 'a₀' is the optimal head group area at the aggregate-water interface, and 'l' is the length of the hydrophobic tail.

For this compound, the volume and length of the dodecyl chain could be estimated. However, the optimal head group area of the 2-(2-hydroxyethoxy)acetamide moiety would need to be determined experimentally. Based on the value of 'p', one could predict whether the surfactant would form spherical micelles (p < 1/3), cylindrical or rod-like micelles (1/3 < p < 1/2), vesicles, or lamellar structures (1/2 < p < 1). Without experimental data, any prediction would be speculative.

Adsorption Behavior at Interfaces (Liquid-Gas, Liquid-Liquid, Solid-Liquid)

The amphiphilic nature of this compound would drive it to accumulate at interfaces, such as the boundary between water and air (liquid-gas), water and oil (liquid-liquid), or water and a solid surface (solid-liquid). This adsorption significantly alters the properties of the interface.

Surface Excess and Adsorption Isotherms

The concentration of the surfactant at an interface is typically higher than in the bulk solution. This excess concentration, known as the surface excess (Γ), can be quantified using various experimental techniques. The relationship between the surface excess and the bulk concentration at a constant temperature is described by an adsorption isotherm. Common isotherm models include the Langmuir, Freundlich, and Frumkin isotherms. Determining the appropriate isotherm would require experimental data on the surface tension of this compound solutions at various concentrations.

Interfacial Tension Reduction Mechanisms

A key function of surfactants is their ability to reduce the interfacial tension between two immiscible phases. By adsorbing at the interface, this compound molecules would disrupt the cohesive forces between the bulk phase molecules, thereby lowering the energy required to expand the interface. The extent of this reduction is a measure of the surfactant's efficiency. The mechanism involves the orientation of the surfactant molecules at the interface, with the hydrophobic tails penetrating the non-polar phase (or air) and the hydrophilic head groups remaining in the aqueous phase. This creates a transitional layer that lessens the abrupt change between the two phases.

Molecular Orientation at Interfaces

The molecular orientation of this compound at interfaces, such as the air-water or oil-water interface, is expected to be governed by the amphiphilic nature of the molecule. The hydrophobic N-dodecyl chain would preferentially orient away from the aqueous phase and towards the non-polar phase (air or oil), while the hydrophilic headgroup, containing the amide and hydroxyethoxy moieties, would be directed towards the aqueous phase.

The precise orientation and packing of the molecules at the interface would be influenced by several factors, including:

Surface Concentration: At low concentrations, the molecules would lie more parallel to the interface. As the concentration increases towards the critical micelle concentration (CMC), they would adopt a more upright orientation to accommodate more molecules at the interface.

Hydrogen Bonding: The presence of the hydroxyl and amide groups allows for the formation of intermolecular and intramolecular hydrogen bonds, as well as hydrogen bonds with water molecules. This would significantly impact the packing and ordering of the monolayer.

Temperature and pH: These parameters can affect the hydration of the headgroup and the strength of intermolecular interactions, thereby influencing the molecular orientation.

Advanced techniques such as neutron reflection, X-ray reflectivity, and sum-frequency generation (SFG) spectroscopy would be required to experimentally determine the precise tilt angles of the alkyl chain and headgroup relative to the interface normal.

Formation of Supramolecular Architectures (e.g., Vesicles, Bilayers, Lamellar Phases)

In aqueous solutions above its CMC, this compound is expected to self-assemble into various supramolecular architectures. The geometry of these aggregates is largely determined by the critical packing parameter (CPP), which relates the volume of the hydrophobic tail, the cross-sectional area of the headgroup at the aggregate-water interface, and the length of the tail.

Vesicles and Bilayers: The formation of vesicles and bilayers typically occurs for surfactants with a CPP close to 1. This would imply that the effective area of the hydrophilic headgroup of this compound is comparable to the cross-sectional area of its dodecyl tail. The presence of the somewhat bulky hydroxyethoxy group might favor such structures over simple spherical micelles.

Lamellar Phases: At higher concentrations, these bilayers could stack into ordered lamellar phases.

Experimental characterization using techniques such as small-angle X-ray scattering (SAXS), small-angle neutron scattering (SANS), and transmission electron microscopy (TEM) would be essential to identify the types of supramolecular structures formed and to measure their dimensions and structural parameters.

Interactions with Solid Substrates and Material Surfaces

The adsorption of this compound onto solid substrates would be highly dependent on the nature of the surface (e.g., hydrophilic or hydrophobic, charged or neutral) and the properties of the aqueous solution (e.g., pH, ionic strength).

Hydrophilic Surfaces: On hydrophilic surfaces, such as silica (B1680970) or alumina, adsorption is likely to be driven by hydrogen bonding between the amide and hydroxyl groups of the surfactant headgroup and the surface hydroxyl groups. The orientation of the adsorbed molecules would depend on the surfactant concentration. At low concentrations, a monolayer with the hydrophobic tails pointing towards the solution might form. At higher concentrations, admicelle formation or bilayer adsorption could occur.

Hydrophobic Surfaces: On hydrophobic surfaces, such as graphite (B72142) or modified silica, the primary driving force for adsorption would be the hydrophobic interaction between the dodecyl tails and the surface. This would lead to the formation of a monolayer with the hydrophilic headgroups oriented towards the aqueous solution.

Techniques like quartz crystal microbalance (QCM), atomic force microscopy (AFM), and contact angle measurements would be necessary to quantify the adsorption isotherms, visualize the morphology of the adsorbed layer, and determine the resulting surface properties.

Principles of Application in Non Biological Systems and Industrial Formulations

Detergency Mechanisms and Solubilization Phenomena

The primary function of N-Dodecyl-2-(2-hydroxyethoxy)acetamide in cleaning formulations is its ability to facilitate the removal of unwanted foreign matter from solid surfaces. This is achieved through a combination of mechanisms that reduce interfacial tension and promote the solubilization of soils.

The amphiphilic structure of this compound is central to its role in oil displacement and particulate suspension. The hydrophobic dodecyl tail adsorbs onto oily soils and particulate matter, while the hydrophilic head orients towards the aqueous phase. This process, known as "roll-up," lifts the soil from the surface. Once lifted, the surfactant molecules encapsulate the oil or particle, forming a stable dispersion in the cleaning solution and preventing redeposition.

Above a specific concentration, known as the critical micelle concentration (CMC), molecules of this compound self-assemble into spherical structures called micelles. These micelles feature a hydrophobic core and a hydrophilic shell. This structure allows them to encapsulate hydrophobic substances, such as oils and greases, within their core, effectively dissolving them in the aqueous cleaning medium. This phenomenon, termed micellar solubilization, is fundamental to the removal of non-polar stains.

Emulsification and Stabilization Mechanisms

This compound is also a key component in the formation and stabilization of emulsions, which are mixtures of immiscible liquids like oil and water.

By reducing the interfacial tension between oil and water, this compound facilitates the formation of fine droplets of one liquid dispersed within the other. The stability of these emulsions is often achieved through steric stabilization. The hydrophilic chains of the surfactant molecules extend into the aqueous phase, creating a hydrated barrier around the oil droplets. This barrier physically prevents the droplets from coalescing, thereby maintaining the integrity of the emulsion over time.

In solid-in-liquid dispersions and suspensions, this compound functions by adsorbing onto the surface of the solid particles. This adsorption modifies the particle-liquid interface, preventing the particles from aggregating and settling out. The hydrophilic portion of the surfactant promotes interaction with the solvent, leading to a stable and uniform dispersion.

Role in Material Science and Engineering

Modulation of Surface Properties in Materials (e.g., wetting, spreading)

As a surfactant, this compound is expected to exhibit excellent capabilities in modulating the surface properties of materials. The amphiphilic nature of the molecule, with its distinct hydrophobic and hydrophilic regions, drives it to accumulate at interfaces, such as between a liquid and a solid surface. This accumulation lowers the surface tension of the liquid, which in turn reduces the contact angle between the liquid and the solid. ontosight.aishreechem.in The result is enhanced wetting and spreading of the liquid over the material's surface.

The dodecyl chain provides the necessary hydrophobicity to anchor the molecule at non-polar surfaces or at the air-water interface, while the hydroxyethoxy group provides hydrophilicity through its ability to form hydrogen bonds with water. The presence of the amide group can further influence the surfactant's packing at interfaces, potentially leading to a decrease in the critical micelle concentration (CMC) due to hydrogen bonding between adjacent molecules. researchgate.net The degree of ethoxylation is a critical factor; a longer ethoxy chain generally increases the area occupied by each molecule at an interface. researchgate.netacs.org

These properties are crucial in applications where uniform coverage of a surface is required. For instance, in textile processing, such surfactants ensure even dyeing and finishing. shreechem.in In cleaning applications, they facilitate the penetration of the cleaning solution into fabrics and onto surfaces to lift and disperse dirt and oils. shreechem.in

Applications in Coatings, Inks, and Adhesives

In the formulation of coatings, inks, and adhesives, precise control over surface tension is essential for achieving desired application properties and final film quality. This compound, as a nonionic surfactant, can serve multiple functions in these systems. Its ability to reduce surface tension makes it an effective wetting agent for pigments and fillers, ensuring their uniform dispersion within the formulation. This leads to improved color development, gloss, and stability of the final product.

The ethoxylated portion of the molecule contributes to steric stabilization, preventing the agglomeration of dispersed particles. In coatings and inks, this results in a more stable product with a longer shelf life and better application consistency. For adhesives, proper wetting of the substrate is critical for achieving strong adhesion, and the inclusion of a surfactant like this compound can significantly improve the bond strength by ensuring intimate contact between the adhesive and the surface.

Fatty amine ethoxylates, a related class of compounds, are noted for their high surface affinity, which is a desirable trait in coating applications. alfa-chemistry.com The general class of fatty acid ethoxylates are also used as emulsifiers, dispersing agents, and viscosity regulators in various industrial formulations. venus-goa.com

Corrosion Inhibition Mechanisms (e.g., surface film formation)

Nonionic surfactants, particularly those containing nitrogen and oxygen atoms like this compound, are recognized for their potential as corrosion inhibitors for metals in acidic environments. researchgate.netdntb.gov.ua The primary mechanism of inhibition is the adsorption of the surfactant molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive species. nih.gov

The adsorption process is facilitated by the presence of heteroatoms (N and O) with lone pairs of electrons, which can coordinate with the vacant d-orbitals of the metal atoms. The hydrophobic tail of the surfactant then orients away from the surface, creating a non-polar layer that repels aqueous corrosive agents. ekb.eg The presence of the amide group can enhance the adsorption process. researchgate.netuludag.edu.tr

The effectiveness of the corrosion inhibition generally increases with the concentration of the surfactant up to its critical micelle concentration, at which point a stable and protective monolayer is formed. researchgate.net The structure of the surfactant, including the length of the hydrophobic chain and the nature of the hydrophilic group, plays a significant role in the efficiency of corrosion inhibition. researchgate.net For amide-type nonionic surfactants, a longer non-ionic chain has been shown to result in greater corrosion inhibition. researchgate.net

Below is an illustrative table of how the properties of an ethoxylated amide surfactant might influence its effectiveness as a corrosion inhibitor, based on general knowledge of this class of compounds.

| Property | Influence on Corrosion Inhibition |

| Hydrophobic Chain Length | Longer chains generally provide a more densely packed, impermeable film, leading to higher inhibition efficiency. |

| Presence of Heteroatoms (N, O) | Act as adsorption centers, facilitating the formation of a strong bond with the metal surface. |

| Hydrophilic Group Size | The size and nature of the hydrophilic head can affect the packing density and orientation of the adsorbed molecules. |

| Concentration | Inhibition efficiency typically increases with concentration up to the CMC, where monolayer formation is complete. |

Environmental Remediation Applications (Focus on Physico-Chemical Mechanisms)

The surfactant properties of this compound suggest its potential utility in environmental remediation, particularly for soils and groundwater contaminated with hydrophobic organic compounds (HOCs). The physico-chemical mechanisms underlying these applications are primarily surfactant-enhanced solubilization and interfacial control.

Many persistent organic pollutants, such as polycyclic aromatic hydrocarbons (PAHs) and chlorinated hydrocarbons, have very low solubility in water, which hinders their removal from contaminated sites. Surfactants can significantly increase the apparent solubility of these HOCs through a process called micellar solubilization.

Above its critical micelle concentration, this compound would form micelles in an aqueous solution. These are aggregates where the hydrophobic dodecyl tails form a non-polar core, and the hydrophilic hydroxyethoxy heads form an outer shell that interfaces with the water. The hydrophobic core of these micelles can encapsulate HOC molecules, effectively dissolving them in the aqueous phase. This increased solubility enhances the mobility of the contaminants, allowing them to be flushed from the soil and collected for treatment.

The efficiency of solubilization depends on factors such as the surfactant's structure, its concentration, and the nature of the contaminant. Nonionic surfactants are often favored for these applications due to their lower tendency to adsorb onto soil particles compared to ionic surfactants.

In addition to solubilization, this compound can aid in environmental remediation by reducing the interfacial tension between water and non-aqueous phase liquids (NAPLs), which are immiscible organic contaminants. The reduction of interfacial tension can facilitate the mobilization and extraction of NAPLs from subsurface environments.

By lowering the interfacial tension, the surfactant reduces the capillary forces that trap NAPLs in the pores of soil and aquifer materials. This allows the contaminants to be more easily displaced and recovered through processes like soil washing or pump-and-treat systems.

The effectiveness of a surfactant in reducing interfacial tension is related to its molecular structure and its ability to pack efficiently at the oil-water interface. The balance between the hydrophobic and hydrophilic portions of the molecule, often quantified by the hydrophile-lipophile balance (HLB), is a key determinant of its performance in these applications. The general class of ethoxylated amides are known to be effective in reducing surface tension between two liquids or between a liquid and a solid. ontosight.ai

Environmental Transformation Pathways and Remediation Strategies

Biodegradation Pathways in Aquatic and Terrestrial Environments

Biodegradation is the primary mechanism for the removal of alcohol ethoxylate-type surfactants from the environment. These processes are mediated by diverse microbial communities in soil and water.

Under aerobic conditions, the biodegradation of linear alcohol ethoxylates is rapid and extensive. exxonmobilchemical.com The primary degradation is initiated through two main pathways:

Central Fission: This involves the cleavage of the ether bond between the hydrophobic alkyl chain and the hydrophilic ethoxylate chain. This process yields a fatty alcohol and a polyethylene (B3416737) glycol (PEG) chain, both of which are subsequently biodegraded. nih.govresearchgate.net

Terminal Oxidation: This pathway begins with the oxidation of the terminal alcohol group on the ethoxylate chain, forming a carboxylated metabolite. This is followed by a stepwise shortening of the polyoxyethylene chain. nih.govnih.gov Concurrently, the alkyl chain can also undergo oxidation. nih.gov

For N-Dodecyl-2-(2-hydroxyethoxy)acetamide, the presence of the amide group introduces an additional site for microbial attack, likely through hydrolysis, which would separate the N-dodecyl group from the hydroxyethoxyacetamide portion. The resulting components would then follow degradation pathways similar to fatty amides and ethoxylated compounds.

In the absence of oxygen, the degradation of linear alcohol ethoxylates proceeds, albeit generally at a slower rate than aerobic degradation. nih.gov The primary anaerobic pathway involves the stepwise shortening of the ethoxylate chain. researchgate.net This occurs through the cleavage of the terminal ethoxy unit, releasing metabolites like acetaldehyde, which are then fermented by the anaerobic microbial community. researchgate.net

The long alkyl chain, such as the dodecyl group, can also be degraded under anaerobic conditions. Studies on n-dodecane have shown that anaerobic degradation can be initiated by the addition of the alkane to fumarate, forming dodecylsuccinic acids, which are then further metabolized. nih.gov Branching in the alkyl chain can significantly hinder anaerobic degradation. nih.gov Since this compound possesses a linear dodecyl chain, it is expected to be more amenable to anaerobic biodegradation than branched counterparts. nih.gov

Specific enzymes are responsible for the key steps in the biodegradation of surfactants.

Hydrolysis: Amidase enzymes are capable of hydrolyzing the amide bond in this compound. This would be a critical initial step, breaking the molecule into smaller, more readily degradable components. The enzymatic hydrolysis of amide linkages is a well-established biochemical process.

Oxidation: Etherase enzymes can cleave the ether bonds within the ethoxylate chain, contributing to both aerobic and anaerobic degradation pathways. Lipases may also play a role in the transformation of the hydrophobic portion of the molecule. The synthesis of related N-acylethanolamines can be catalyzed by lipase (B570770) enzymes, demonstrating the potential for enzymatic modification of the amide structure. nih.gov

Adsorption and Desorption Processes in Environmental Compartments

As surfactants, molecules like this compound have a tendency to partition between different environmental compartments.

Adsorption in Soil and Sediment: Nonionic surfactants adsorb to soil and sediment particles. The extent of this adsorption is influenced by several factors. A positive correlation is often found between the adsorption of alcohol ethoxylates and the organic matter content of the soil. mdpi.com The hydrophobic alkyl chain tends to partition into nonpolar organic matter, while the hydrophilic ethoxy group can interact with polar mineral surfaces through mechanisms like hydrogen bonding. mdpi.comcore.ac.uk

Desorption and Mobility: While adsorption can retard the movement of the surfactant through the soil column, these compounds are not permanently fixed. Desorption processes can release the compound back into the soil solution. However, due to their high biodegradability and significant adsorption, the leaching potential of linear alcohol ethoxylates to groundwater is generally considered low. nih.gov The presence of surfactants can, in some cases, enhance the mobility of other less soluble organic pollutants. nih.gov

Table 1: Factors Influencing Surfactant Adsorption in Soil

| Factor | Influence on Adsorption of Nonionic Surfactants |

|---|---|

| Soil Organic Matter | Positive correlation; hydrophobic partitioning of the alkyl tail. mdpi.com |

| Clay Content | Can contribute to adsorption via interactions with hydrophilic head groups. mdpi.com |

| pH | Less influential for nonionic surfactants compared to ionic ones. sci-hub.se |

| Ionic Strength | Can affect the aggregation state (micelle formation) and thus adsorption. sci-hub.se |

Engineered Systems for Environmental Fate Control (e.g., Wastewater Treatment Mechanisms)

Wastewater treatment plants (WWTPs) are critical in controlling the release of surfactants into the environment. Nonionic surfactants like alcohol ethoxylates are effectively removed in modern WWTPs.

High Removal Efficiency: Studies on conventional activated sludge (CAS) treatment have demonstrated removal efficiencies for linear alcohol ethoxylates exceeding 99%. nih.govnih.govresearchgate.net Effluent concentrations are typically in the low microgram-per-liter range. nih.gov

Primary Removal Mechanism: The dominant removal mechanism in activated sludge systems is biodegradation, which accounts for over 97-98% of the removal. nih.govresearchgate.net A smaller fraction is removed by adsorption to the sewage sludge. researchgate.net

Anaerobic Digestion: In the anaerobic digesters used for sludge treatment, further biodegradation of the adsorbed surfactants occurs, following the anaerobic pathways described previously. researchgate.net Studies on acetamide (B32628) have shown it can be converted to methane (B114726) in anaerobic sludge reactors. ird.fr

Table 2: Removal Efficiency of Linear Alcohol Ethoxylates in Wastewater Treatment

| Treatment Process | Typical Removal Efficiency | Primary Mechanism | Reference |

|---|---|---|---|

| Activated Sludge | >99% | Aerobic Biodegradation | nih.govnih.gov |

| Trickling Filter | >99% (though effluent concentration can be higher than activated sludge) | Aerobic Biodegradation | nih.gov |

Future Research Directions and Emerging Paradigms

Advanced Characterization Techniques for Dynamic Interfacial Behavior

Understanding the behavior of N-Dodecyl-2-(2-hydroxyethoxy)acetamide at interfaces is crucial for optimizing its performance in applications such as emulsification, foaming, and surface modification. Future research will increasingly rely on advanced characterization techniques to probe the dynamic nature of these interfaces in real-time and at the molecular level.

Techniques such as neutron scattering and X-ray scattering will be instrumental in elucidating the structure and organization of adsorbed layers of this compound at liquid-air and liquid-solid interfaces. Sum-frequency generation (SFG) spectroscopy offers a powerful tool for probing the molecular orientation and conformation of the surfactant molecules at an interface, providing insights into the interactions between the dodecyl chain, the hydroxyethoxy headgroup, and the surrounding medium. Furthermore, interfacial rheology, which measures the viscoelastic properties of interfacial layers, will be critical in understanding how the surfactant affects the mechanical stability of films and emulsions.

Table 1: Advanced Characterization Techniques for Interfacial Analysis

| Technique | Information Obtained | Relevance to this compound |

| Neutron/X-ray Scattering | Adsorbed layer thickness, density, and structure | Understanding packing and arrangement at interfaces. |

| Sum-Frequency Generation (SFG) Spectroscopy | Molecular orientation and conformation of interfacial molecules | Probing the specific arrangement of the alkyl and ethoxy groups. |

| Interfacial Rheology | Viscoelastic properties of adsorbed layers | Determining the mechanical strength and stability of films. |

Tailoring Molecular Architecture for Specific Material Interactions

The ability to precisely control the properties of this compound by modifying its molecular architecture is a key area for future investigation. Structure-property relationships will be systematically explored to design surfactants with enhanced performance for specific applications.

Development of Sustainable Synthetic Routes for this compound

With a growing emphasis on green chemistry, the development of sustainable and environmentally benign synthetic routes for this compound is a critical research direction. Traditional synthesis methods often involve harsh reaction conditions and the use of hazardous reagents.

Future research will focus on alternative synthetic strategies that align with the principles of green chemistry. This includes the exploration of enzymatic catalysis, which can offer high selectivity and operate under mild conditions. The use of bio-based feedstocks, such as fatty acids derived from renewable resources for the dodecyl group, is another promising avenue. Furthermore, solvent-free reaction conditions or the use of green solvents will be investigated to minimize the environmental footprint of the synthesis process. The goal is to develop economically viable and sustainable methods for the large-scale production of this surfactant.

Integration of Multi-Scale Computational Approaches

Computational modeling is becoming an indispensable tool in surfactant science, offering molecular-level insights that can be difficult to obtain through experiments alone. The integration of multi-scale computational approaches will be pivotal in accelerating the design and development of formulations containing this compound.

Molecular dynamics (MD) simulations can provide detailed information about the conformation of individual surfactant molecules, their interactions with solvent molecules, and the initial stages of self-assembly. Coarse-grained models, such as dissipative particle dynamics (DPD), can then be used to simulate larger systems over longer timescales, enabling the study of micelle formation, morphology, and the interaction of surfactant aggregates with surfaces. ontosight.ai By bridging the gap between molecular-level details and macroscopic properties, these multi-scale models will provide a predictive framework for understanding and optimizing the behavior of this compound in complex systems.

Exploration of Novel Non-Aqueous Self-Assembly Systems

While the self-assembly of surfactants in water is well-studied, the behavior of this compound in non-aqueous environments remains a largely unexplored frontier. The ability of this amphiphile to form organized structures in organic solvents, ionic liquids, or deep eutectic solvents could open up a wide range of new applications.

Future research will investigate the self-assembly of this compound in these non-traditional media. The formation of reverse micelles, organogels, and other lyotropic liquid crystalline phases will be explored. Understanding the fundamental principles governing self-assembly in non-aqueous systems will be crucial for developing novel formulations for applications in areas such as drug delivery, materials synthesis, and lubrication. The unique properties of the hydroxyethoxy group are expected to play a significant role in mediating the interactions within these non-aqueous environments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Dodecyl-2-(2-hydroxyethoxy)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally related acetamides (e.g., N-Dodecyl-2-(1H-tetrazol-5-yl)acetamide) involves multi-step reactions, such as coupling substituted amines with activated acyl derivatives. For example, tetrazole-containing analogs are synthesized via Ugi-type reactions or nucleophilic substitution, with yields up to 98% under optimized conditions (e.g., 4 mmol scale, room temperature, and inert atmosphere) . Adapting this, this compound could be synthesized by reacting dodecylamine with 2-(2-hydroxyethoxy)acetyl chloride. Key parameters include stoichiometric control (1:1.2 molar ratio of amine to acyl chloride), solvent selection (e.g., DMF for solubility), and reaction time (12–24 hours). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm molecular structure. For example, the dodecyl chain protons appear as a multiplet at δ 1.15–1.45 ppm, while the hydroxyethoxy group shows signals near δ 3.5–3.8 ppm .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (expected [M+H] for C _{33}NO: 288.25). Discrepancies >0.1 Da require re-evaluation of purity .

- Chromatography (HPLC) : Assess purity (>95%) using a C18 column and water/acetonitrile mobile phase (retention time ~8–10 minutes) .

Q. What are the best practices for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work under a fume hood to minimize inhalation risks .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Desiccants (silica gel) should be added to mitigate moisture absorption .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, hydroxyethoxy substitution) influence the physicochemical properties of this compound?

- Methodological Answer : Computational modeling (DFT or molecular dynamics) can predict logP (lipophilicity) and solubility. For instance, increasing the alkyl chain from C12 to C16 raises logP by ~1.5 units, reducing aqueous solubility but enhancing membrane permeability. Hydroxyethoxy groups improve water solubility via hydrogen bonding, as seen in analogs like 2-(2-hydroxyethoxy)-N,N-dimethylacetamide . Experimental validation requires measuring partition coefficients (octanol/water) and thermal stability (TGA/DSC) .

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 72 hours. Monitor degradation via HPLC. Acetamides are prone to hydrolysis in acidic/basic conditions, forming acetic acid and dodecylamine derivatives .

- Thermal Stability : Use DSC to identify decomposition onset temperatures. For N-dodecyl derivatives, decomposition typically occurs >200°C, but hydroxyethoxy groups may lower this threshold by ~20°C due to oxidative pathways .

Q. How can researchers resolve contradictions in biological activity data (e.g., cytotoxicity vs. therapeutic potential)?

- Methodological Answer :

- Dose-Response Studies : Perform MTT assays across concentrations (1 nM–100 µM) to identify non-linear effects. For example, low doses (1–10 µM) may show therapeutic activity (e.g., antimicrobial), while high doses (>50 µM) induce cytotoxicity .

- Mechanistic Profiling : Use transcriptomics or proteomics to identify pathways affected. Contradictions may arise from off-target effects at high concentrations .

Q. What computational tools are recommended for predicting the environmental fate and toxicity of this compound?

- Methodological Answer :

- QSAR Models : Use EPI Suite or TEST to estimate biodegradation (e.g., BIOWIN score) and ecotoxicity (LC for fish/daphnia). Hydrophobic acetamides (logP >4) often persist in sediments .

- Molecular Docking : Screen for interactions with human enzymes (e.g., cytochrome P450) to predict metabolic pathways and potential bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.